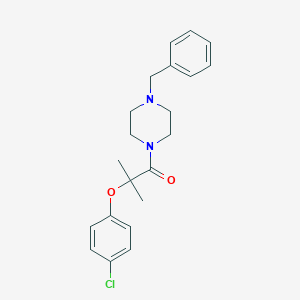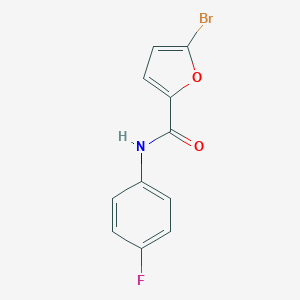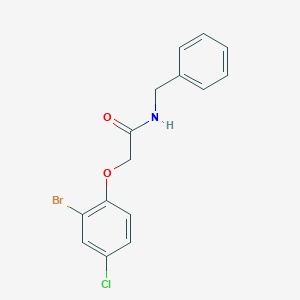![molecular formula C23H26N2O6S2 B240939 N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide, also known as HMPS, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity and has been investigated as a potential treatment for various types of cancer.
Mécanisme D'action
The exact mechanism of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is necessary for the proper functioning of cells. Additionally, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been shown to induce DNA damage and cell cycle arrest, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide for lab experiments is its potent anticancer activity. This makes it an ideal candidate for investigating the mechanisms of cancer cell growth and development. However, one limitation of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide that exhibit even greater anticancer activity. Another area of research is the investigation of the mechanisms of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide and its analogs, which can provide insights into the development of new cancer therapies. Additionally, the potential use of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide in combination with other anticancer agents is an area of interest, as this can lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)-3-aminophenylsulfone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride and phenylisocyanate to yield the final product, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propriétés
Nom du produit |
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C23H26N2O6S2 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-(N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N2O6S2/c1-31-23-16-10-9-15-22(23)25(33(29,30)21-13-7-4-8-14-21)18-20(26)17-24(32(2,27)28)19-11-5-3-6-12-19/h3-16,20,26H,17-18H2,1-2H3 |
Clé InChI |
CGXGJHBRHUSIRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)






